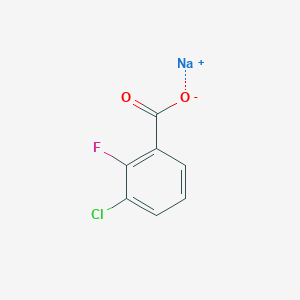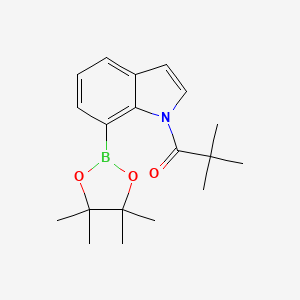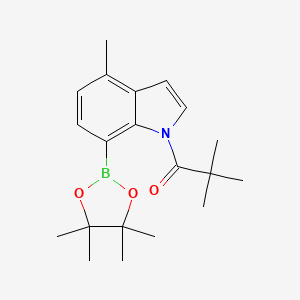
5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid” is a chemical substance with significant applications in various fields, including environmental chemistry and industrial processes. It is commonly used as a reagent in analytical chemistry to measure the chemical oxygen demand (COD) of water samples, which is an indicative measure of the amount of oxygen that can be consumed by reactions in a measured solution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of compound “5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid” typically involves the use of strong oxidizing agents under acidic conditions. One common method involves the reaction of potassium dichromate with organic compounds in the presence of sulfuric acid. The reaction conditions are carefully controlled to ensure complete oxidation of the organic substances.
Industrial Production Methods: In industrial settings, the production of compound “this compound” involves large-scale synthesis using similar reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in the presence of sulfuric acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as ferrous ammonium sulfate are used to reduce the oxidized form of the compound.
Substitution: Various nucleophiles can be used to substitute specific functional groups in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of organic compounds with potassium dichromate results in the formation of carbon dioxide, ammonia, and water .
Applications De Recherche Scientifique
Compound “5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid” has a wide range of scientific research applications:
Chemistry: It is used as a standard reagent in analytical chemistry for measuring the chemical oxygen demand of water samples.
Biology: It is employed in various biological assays to study the oxidative properties of different substances.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the field of oxidative stress and its impact on human health.
Industry: It is used in wastewater treatment processes to monitor and control the levels of organic pollutants.
Mécanisme D'action
The mechanism of action of compound “5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid” involves its strong oxidative properties. It acts as an oxidizing agent, facilitating the complete oxidation of organic substances to carbon dioxide, ammonia, and water. The molecular targets include various organic compounds present in the sample, and the pathways involved are primarily redox reactions .
Comparaison Avec Des Composés Similaires
- Potassium permanganate
- Sodium hypochlorite
- Hydrogen peroxide
Comparison: Compound “5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid” is unique in its ability to provide a precise measure of the chemical oxygen demand in water samples. Unlike potassium permanganate and sodium hypochlorite, which are also strong oxidizing agents, “this compound” is specifically used in COD tests due to its high efficiency and accuracy. Hydrogen peroxide, while also an oxidizing agent, is less commonly used in COD measurements due to its instability and potential for decomposition .
Propriétés
IUPAC Name |
5-hydroxy-6-methoxycarbonyl-4-oxo-1H-pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6/c1-15-7(14)2-3(10)5(11)9-4(8-2)6(12)13/h10H,1H3,(H,12,13)(H,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGOJNFHYLXMAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)N=C(N1)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C(=O)N=C(N1)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9S,10S)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene](/img/structure/B8224570.png)


![1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane](/img/structure/B8224587.png)








